

# Spectroscopic Analysis of 2-(Benzylxy)acetaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Benzylxy)acetaldehyde

Cat. No.: B024188

[Get Quote](#)

Introduction: **2-(Benzylxy)acetaldehyde**, with the chemical formula  $C_9H_{10}O_2$ , is an organic building block significant in various synthetic applications.<sup>[1][2][3][4]</sup> Its bifunctional nature, containing both an aldehyde and a benzyl ether group, makes it a versatile reagent.<sup>[4]</sup> Accurate structural elucidation and purity assessment are paramount for its effective use in research and drug development. This guide provides an in-depth overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **2-(Benzylxy)acetaldehyde**, complete with experimental protocols and data interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For **2-(Benzylxy)acetaldehyde**, both  $^1H$  and  $^{13}C$  NMR provide unambiguous structural confirmation.

### $^1H$ NMR Data

The  $^1H$  NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aldehyde proton is characteristically found at a high chemical shift (downfield) between 9-10 ppm.<sup>[5][6]</sup> Protons adjacent to the carbonyl group are also deshielded and typically appear in the 2.0-2.5 ppm region.<sup>[6][7]</sup>

Table 1:  $^1H$  NMR Spectroscopic Data for **2-(Benzylxy)acetaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.7	Singlet	1H	Aldehyde (-CHO)
~7.3	Multiplet	5H	Aromatic (C <sub>6</sub> H <sub>5</sub> -)
~4.6	Singlet	2H	Benzyl (-O-CH <sub>2</sub> -Ph)
~4.1	Singlet	2H	Methylene (-CH <sub>2</sub> -CHO)

Note: Actual chemical shifts can vary slightly depending on the solvent and spectrometer field strength.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of an aldehyde is highly deshielded, appearing in the 190-200 ppm range. [5][6]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-(Benzylxy)acetaldehyde**

Chemical Shift ( $\delta$ ) ppm	Assignment
~201	Carbonyl (C=O)
~137	Aromatic (Quaternary C)
~128	Aromatic (CH)
~127	Aromatic (CH)
~75	Methylene (-CH <sub>2</sub> -CHO)
~73	Benzyl (-O-CH <sub>2</sub> -Ph)

Note: Data compiled from publicly available spectral databases.[8]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

For aldehydes, two key diagnostic peaks are the C=O (carbonyl) stretch and the aldehydic C-H stretch.[9][10] The carbonyl stretch for a saturated aliphatic aldehyde typically appears in the 1740-1720  $\text{cm}^{-1}$  region.[9] The aldehydic C-H stretch usually appears as a pair of medium-intensity bands around 2830-2695  $\text{cm}^{-1}$ .[9][10]

Table 3: Key IR Absorption Bands for **2-(Benzylxy)acetaldehyde**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibration Type	Functional Group
~3030	Medium	C-H Stretch	Aromatic
~2930	Medium	C-H Stretch	Aliphatic ( $\text{CH}_2$ )
~2720	Medium, Sharp	C-H Stretch	Aldehyde ( $\text{O}=\text{C}-\text{H}$ )
~1730	Strong, Sharp	C=O Stretch	Aldehyde
~1495, 1450	Medium	C=C Stretch	Aromatic Ring
~1100	Strong	C-O Stretch	Ether

Note: Data sourced from spectral databases.[8][11]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-(Benzylxy)acetaldehyde** (Molecular Weight: 150.17 g/mol), Electron Ionization (EI) is a common technique.[3][8][12] A key fragmentation pathway for aldehydes and ketones is  $\alpha$ -cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[5][7]

Table 4: GC-MS Fragmentation Data for **2-(Benzylxy)acetaldehyde**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
150	Low	$[M]^+$ (Molecular Ion)
107	High	$[C_7H_7O]^+$
91	Very High	$[C_7H_7]^+$ (Tropylium ion)
65	Medium	$[C_5H_5]^+$

Note: The base peak at m/z 91 is characteristic of a benzyl group. Data sourced from the MassBank of North America (MoNA).[\[8\]](#)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Specific parameters may need optimization based on the available instrumentation.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(BenzylOxy)acetaldehyde** in ~0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) in a standard 5 mm NMR tube.
- Instrument Setup:
  - Use a spectrometer with a field strength of 400 MHz or higher.
  - Tune and shim the instrument to the solvent lock signal.
  - Set the probe temperature to a standard value, typically 25 °C.
- $^1H$  NMR Acquisition:
  - Acquire a one-dimensional  $^1H$  spectrum using a standard pulse sequence.
  - Set the spectral width to cover the range of -1 to 12 ppm.

- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm) or an internal standard like TMS (0 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a  $^{13}\text{C}$  spectrum with proton decoupling.
  - Set the spectral width to cover a range of 0 to 220 ppm.
  - A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
  - Reference the spectrum to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid):
  - Place one drop of neat **2-(BenzylOxy)acetaldehyde** liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[13]
  - Gently press the plates together to form a thin liquid film.
- Instrument Setup:
  - Use a Fourier-Transform Infrared (FTIR) spectrometer.
  - Record a background spectrum of the empty sample compartment to subtract atmospheric  $\text{H}_2\text{O}$  and  $\text{CO}_2$  absorptions.
- Data Acquisition:
  - Place the prepared salt plates in the sample holder.
  - Acquire the spectrum, typically by co-adding 16 or 32 scans in the mid-IR range (4000-400  $\text{cm}^{-1}$ ).[13]

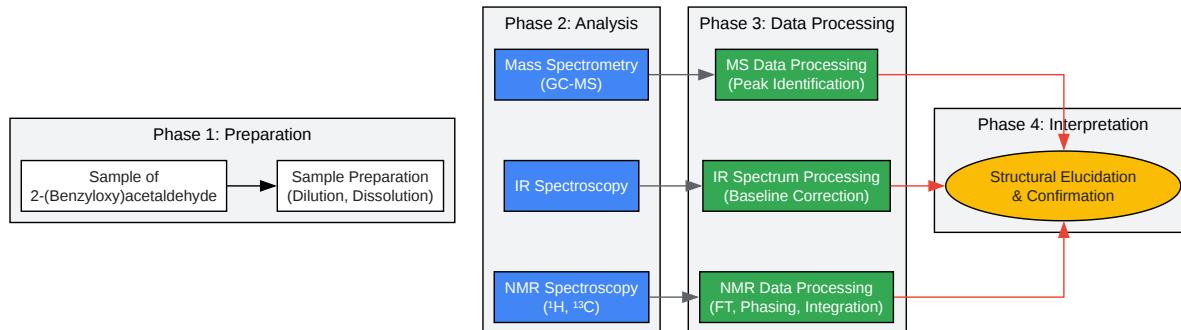
- Process the data to present it as a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **2-(BenzylOxy)acetaldehyde** in a volatile organic solvent like dichloromethane or ethyl acetate.
- Gas Chromatography (GC) Setup:
  - Injector: Split/splitless inlet, set to 250 °C.
  - Column: A suitable capillary column (e.g., mid-polar).[14]
  - Carrier Gas: Helium at a constant flow.[15]
  - Oven Program: An optimized temperature ramp to ensure good separation, for example, starting at 50°C and ramping up to 250°C.
- Mass Spectrometry (MS) Setup:
  - Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[15]
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Acquisition Mode: Full scan mode to detect all fragment ions within a set m/z range (e.g., 40-400 amu).

## Data Analysis Workflow

The overall process from sample to structure can be visualized as a logical workflow. This involves preparing the sample, subjecting it to various spectroscopic techniques, processing the raw data, and finally integrating the results for complete structural elucidation.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis and structural confirmation of a chemical compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-(BENZYLOXY)ACETALDEHYDE | CAS 60656-87-3 [matrix-fine-chemicals.com]
- 2. 2-(BenzylOxy)acetaldehyde [oakwoodchemical.com]
- 3. BENZYLOXYACETALDEHYDE | 60656-87-3 [chemicalbook.com]
- 4. 苄氧基乙醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 8. (Phenylmethoxy)acetaldehyde | C9H10O2 | CID 108989 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. spectrabase.com [spectrabase.com]
- 12. scbt.com [scbt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Benzyl)acetaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024188#spectroscopic-data-of-2-benzylacetaldehyde-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)